molecular formula C8H16ClNO2 B1434591 Octahydro-1,4-benzodioxin-6-amine hydrochloride CAS No. 1949815-68-2

Octahydro-1,4-benzodioxin-6-amine hydrochloride

Cat. No.: B1434591
CAS No.: 1949815-68-2
M. Wt: 193.67 g/mol
InChI Key: NEROLZJDDHQOTJ-UHFFFAOYSA-N
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Description

Octahydro-1,4-benzodioxin-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Toxicity and Biodegradation

Research has shown interest in the environmental fate and biodegradation of structurally related compounds, highlighting the need for understanding the toxicity and persistence of such chemicals in the environment. Studies on octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a related compound, discuss its significant environmental contamination and the importance of phytoremediation and bioremediation techniques for its removal, indicating a similar concern for related chemical compounds including Octahydro-1,4-benzodioxin-6-amine hydrochloride (Nagar, Anand, Chatterjee, Rawat, Lamba, & Rai, 2021).

Analytical Methods

The ninhydrin reaction, extensively used for analyzing primary amino groups, offers insights into the analytical applications of amines. This method's broad spectrum of applications across various scientific disciplines, including its role in detecting amino acids, peptides, and proteins, suggests its potential applicability in analyzing this compound and similar compounds (Friedman, 2004).

Polymerization Processes

The role of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, described in the literature, can provide insights into the polymerization potential of this compound. Such studies discuss the mechanisms and applications of amines in controlled polymer synthesis, suggesting a research avenue for exploring the polymerization behavior of this compound (Duda, Biela, Kowalski, & Libiszowski, 2005).

Antioxidant Activity

Antioxidant activity measurement methods provide a framework for evaluating the antioxidant potential of various compounds, including this compound. The detailed review of antioxidant activity assays highlights their importance in food engineering, medicine, and pharmacy, indicating the relevance of these methods for assessing the antioxidant properties of a wide range of substances (Munteanu & Apetrei, 2021).

Detection of Biogenic Amine-Producing Bacteria

The development of molecular methods for the rapid and early detection of biogenic amine-producing bacteria in foods underscores the relevance of studying compounds like this compound. Such research is crucial for estimating the risk of biogenic amine content in food and preventing their accumulation, highlighting the importance of understanding the interaction of amines with microbial enzymes (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Properties

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h6-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEROLZJDDHQOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.